Cas no 67851-10-9 (2,2,2-trifluoro-1-(3-phenoxyphenyl)ethan-1-one)

2,2,2-Trifluoro-1-(3-phenoxyphenyl)ethan-1-one is a fluorinated aromatic ketone characterized by its trifluoromethyl group and phenoxy-substituted phenyl ring. This compound exhibits strong electron-withdrawing properties due to the trifluoromethyl moiety, making it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its structural features contribute to enhanced stability and reactivity in nucleophilic substitution and condensation reactions. The compound’s high purity and well-defined molecular structure ensure consistent performance in synthetic applications. Its utility in cross-coupling reactions and as a building block for complex molecules underscores its importance in advanced chemical research and industrial processes.
2,2,2-trifluoro-1-(3-phenoxyphenyl)ethan-1-one structure
67851-10-9 structure
Product Name:2,2,2-trifluoro-1-(3-phenoxyphenyl)ethan-1-one
CAS No:67851-10-9
MF:C14H9F3O2
MW:266.215274572372
CID:4138805
PubChem ID:19971585
Update Time:2025-08-02

2,2,2-trifluoro-1-(3-phenoxyphenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 2,2,2-trifluoro-1-(3-phenoxyphenyl)-
    • 2,2,2-trifluoro-1-(3-phenoxyphenyl)ethan-1-one
    • EN300-1861387
    • SCHEMBL8848201
    • 1-(m-phenoxy-phenyl)-2,2,2-trifluoro-ethanone
    • 67851-10-9
    • Inchi: 1S/C14H9F3O2/c15-14(16,17)13(18)10-5-4-8-12(9-10)19-11-6-2-1-3-7-11/h1-9H
    • InChI Key: WWQXWXTVQNFBSI-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=CC(OC2=CC=CC=C2)=C1)C(F)(F)F

Computed Properties

  • Exact Mass: 266.05546401Da
  • Monoisotopic Mass: 266.05546401Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26.3Ų

2,2,2-trifluoro-1-(3-phenoxyphenyl)ethan-1-one Pricemore >>

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Additional information on 2,2,2-trifluoro-1-(3-phenoxyphenyl)ethan-1-one

Professional Introduction to 2,2,2-trifluoro-1-(3-phenoxyphenyl)ethan-1-one (CAS No. 67851-10-9)

2,2,2-trifluoro-1-(3-phenoxyphenyl)ethan-1-one, with the chemical formula C14H11FO3, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by the CAS number 67851-10-9, represents a fascinating class of molecules that bridge the gap between traditional organic synthesis and cutting-edge drug discovery. Its molecular architecture, featuring a trifluoromethyl group and a phenoxyphenyl moiety, imparts distinct physicochemical characteristics that make it a promising candidate for various biological applications.

The trifluoromethyl group (-CF3) is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate metabolic stability, lipophilicity, and binding affinity. In particular, the presence of this group often enhances the bioavailability of drug candidates by reducing metabolic degradation. The phenoxyphenyl substituent further enriches the molecular framework, contributing to hydrophobic interactions and potential π-π stacking interactions with biological targets. These structural features collectively contribute to the compound's versatility in drug design.

In recent years, there has been a surge in research focusing on fluorinated compounds due to their enhanced pharmacological profiles. Studies have demonstrated that fluorine atoms can influence electronic properties, leading to improved binding interactions with enzymes and receptors. For instance, the trifluoro-1-(3-phenoxyphenyl)ethan-1-one scaffold has been explored in the development of kinase inhibitors, where the fluorine atoms play a critical role in optimizing binding affinities. The compound's ability to interact with biological targets through multiple non-covalent bonds makes it an attractive scaffold for designing small-molecule modulators.

The 3-phenoxyphenyl moiety introduces additional complexity to the molecule, which can be leveraged to fine-tune its interactions with biological systems. This part of the structure resembles bioisosteres of phenolic compounds commonly found in natural products and existing drugs. Such structural mimicry can facilitate rapid optimization of lead compounds during drug development pipelines. Moreover, the phenoxy group is often associated with favorable pharmacokinetic properties, including improved solubility and reduced toxicity.

Recent advancements in computational chemistry have enabled more efficient screening of fluorinated compounds like 2,2,2-trifluoro-1-(3-phenoxyphenyl)ethan-1-one for potential therapeutic applications. Molecular docking studies have revealed that this compound exhibits promising binding profiles with various protein targets implicated in diseases such as cancer and inflammation. The trifluoromethyl group appears to enhance binding by stabilizing van der Waals interactions, while the phenoxyphenyl ring provides additional contact points for target engagement.

The synthesis of 2,2,2-trifluoro-1-(3-phenoxyphenyl)ethan-1-one (CAS No. 67851-10-9) involves sophisticated organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include Friedel-Crafts acylation followed by fluorination reactions to introduce the trifluoromethyl group. The introduction of the phenoxyphenyl moiety often requires cross-coupling reactions such as Suzuki or Heck couplings, which are well-established protocols in pharmaceutical synthesis. These synthetic strategies underscore the compound's accessibility despite its complex structure.

The pharmacological potential of this compound has been explored through both in vitro and in vivo studies. Preliminary data suggest that derivatives of trifluoro-1-(3-phenoxyphenyl)ethan-1-one exhibit inhibitory activity against certain enzymes and receptors relevant to therapeutic intervention. For example, modifications at the trifluoromethyl substituent have shown differential effects on metabolic stability and target specificity. Such findings are crucial for guiding further optimization efforts aimed at improving efficacy and minimizing off-target effects.

The role of fluorine chemistry in modern drug discovery cannot be overstated. The unique electronic properties of fluorine atoms allow for fine-tuning of molecular properties such as lipophilicity and polarizability. This flexibility is particularly valuable when designing molecules intended for oral administration or topical application. The case of 2,2,2-trifluoro-1-(3-phenoxyphenyl)ethan-1-one exemplifies how strategic incorporation of fluorine can enhance a molecule's pharmacological profile.

Ongoing research continues to uncover new applications for fluorinated compounds like CAS No 67851-10-9. Innovations in fluorination techniques are enabling chemists to access novel scaffolds with tailored properties for specific therapeutic indications. Collaborative efforts between synthetic chemists and biologists are accelerating the translation of these findings into clinical candidates. As our understanding of structure-function relationships evolves, so too does our ability to harness these molecules for therapeutic benefit.

The future prospects for derivatives of trifluoro-1-(3-phenoxyphenyl)ethan-1-one appear bright, with potential applications spanning multiple therapeutic areas including oncology, immunology, and neurology. Continued exploration into its mechanism of action will provide valuable insights into how these molecules interact with biological systems at a molecular level. Such knowledge is essential for designing next-generation drugs that are both effective and safe.

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